molecular formula C13H12O4 B12883164 1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one CAS No. 112936-02-4

1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Cat. No.: B12883164
CAS No.: 112936-02-4
M. Wt: 232.23 g/mol
InChI Key: DBPXWBBYBDQJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. This particular compound features a benzofuran core with hydroxy and ethanone functional groups, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a candidate for drug development.

    Medicine: Potential therapeutic applications include treatments for cancer, infections, and inflammatory diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone include other benzofuran derivatives such as:

What sets 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

112936-02-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

1-[5-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethanone

InChI

InChI=1S/C13H12O4/c1-7(6-14)12-4-9-3-11(16)10(8(2)15)5-13(9)17-12/h3-5,14,16H,1,6H2,2H3

InChI Key

DBPXWBBYBDQJBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C=C(OC2=C1)C(=C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.